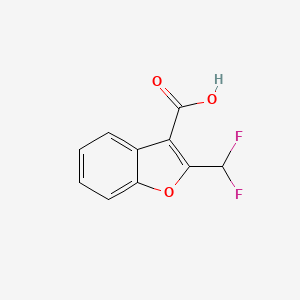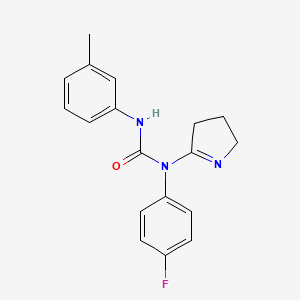![molecular formula C15H17FN8 B2655728 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380176-63-4](/img/structure/B2655728.png)
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining fluoropyrimidine, triazolopyridazine, and diazepane moieties, which contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
The synthesis of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves multiple steps, starting with the preparation of the individual heterocyclic components. The fluoropyrimidine moiety can be synthesized through nucleophilic substitution reactions involving fluorine-containing reagents. The triazolopyridazine component is typically prepared via cyclization reactions of appropriate precursors under acidic or basic conditions. The final step involves the coupling of these heterocyclic units with the diazepane ring, often using palladium-catalyzed cross-coupling reactions .
Análisis De Reacciones Químicas
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyrimidine moiety, where nucleophiles replace the fluorine atom.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form new ring structures
Aplicaciones Científicas De Investigación
1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with molecular targets such as protein kinases and enzymes. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial infections, and modulation of enzyme activity .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Fluoropyrimidin-4-yl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Triazolo[4,3-a]pyrazine: Exhibits dual c-Met/VEGFR-2 inhibitory activity and potential as an anticancer agent.
Triazolo[1,5-a]pyridine: Used in the development of materials with unique electronic properties.
The uniqueness of this compound lies in its combination of fluoropyrimidine, triazolopyridazine, and diazepane moieties, which confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN8/c1-11-19-20-13-3-4-14(21-24(11)13)22-5-2-6-23(8-7-22)15-12(16)9-17-10-18-15/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTWAEAHYQFXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCN(CC3)C4=NC=NC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dichlorophenyl)-2-(2,4-difluorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2655648.png)
![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2655655.png)



![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)


![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)
